2-Chloro-6-methoxybenzamide

Physicochemical characterization Positional isomer comparison Property prediction

2-Chloro-6-methoxybenzamide (CAS 107485-43-8) delivers a unique 2,6-disubstitution pattern unavailable from 2,4- or 2,5-isomers. Both Cl and OMe flank the carboxamide in ortho/ortho' positions, generating steric constraint around the amide bond that fundamentally alters rotational freedom, H-bonding geometry, and cross-coupling reactivity vs. metoclopramide-type scaffolds. The chlorine serves as a Suzuki/Buchwald-Hartwig handle; the methoxy directs ortho-C–H activation — orthogonal derivatization impossible with other positional isomers. Supplied at ≥98% purity (HPLC) up to kg scale. Computed LogP 1.29, PSA 52 Ų; no Rule of 5 violations. Use as a physicochemically matched negative control for GPCR benzamide panels or as a validated reference standard for isomer-resolving HPLC/LC-MS methods. Confirm isomeric identity before purchase — substituting isomers invalidates SAR and synthetic routes.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 107485-43-8
Cat. No. B184888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxybenzamide
CAS107485-43-8
Synonyms2-Chloro-6-methoxybenzamide
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)C(=O)N
InChIInChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyAYESZTWSOJJJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxybenzamide (CAS 107485-43-8): Ortho,Ortho'-Disubstituted Benzamide Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis


2-Chloro-6-methoxybenzamide (CAS 107485-43-8) is a chloro- and methoxy-disubstituted benzamide with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g·mol⁻¹ . The compound features a chlorine atom at the 2-position (ortho) and a methoxy group at the 6-position (ortho') of the benzamide ring, creating a sterically constrained 2,6-disubstitution pattern that distinguishes it from the more common 2,5- and 3,4-substituted benzamide pharmacophores [1]. It is primarily supplied as a research-grade synthetic intermediate (typical purity: 95–98% by HPLC) with production capability up to kilogram scale, intended for use in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds [2]. Its computed physicochemical profile — density 1.3±0.1 g·cm⁻³, boiling point 282.9±30.0 °C at 760 mmHg, ACD/LogP 1.29, and polar surface area 52 Ų — places it in a property space distinct from its position isomers, influencing solubility, chromatographic behavior, and reactivity in downstream transformations .

Why 2-Chloro-6-methoxybenzamide Cannot Be Casually Substituted by Other Chloromethoxybenzamide Isomers in Synthesis and Screening Applications


Benzamide derivatives bearing chlorine and methoxy substituents are not functionally interchangeable across positional isomers. The 2-chloro-6-methoxy substitution pattern creates a unique steric and electronic environment that differs fundamentally from the 2-chloro-4-methoxy, 2-chloro-5-methoxy, and 5-chloro-2-methoxy (metoclopramide-type) isomers. In the 2,6-disubstituted arrangement, both substituents flank the carboxamide group in ortho and ortho' positions, generating significant steric hindrance around the amide bond that affects rotational freedom (two freely rotating bonds vs. the amide conjugation plane), hydrogen-bonding geometry, and reactivity in cross-coupling and nucleophilic aromatic substitution reactions . This is mechanistically distinct from the 2-methoxy-5-chloro pattern found in metoclopramide and related gastroprokinetic/antiemetic benzamides, where the substituents are spatially separated and the 5-chloro position is para to the amide, enabling different protein-binding orientations [1]. Furthermore, the computed ACD/LogP of 1.29 and polar surface area of 52 Ų for the 2-chloro-6-methoxy isomer differ from those predicted for other positional isomers, directly impacting chromatographic retention, membrane permeability in cell-based assays, and solubility in formulation solvents. Substituting one isomer for another without verification introduces uncontrolled variables that can invalidate synthetic routes, SAR interpretations, and biological screening datasets. The quantitative evidence below details the specific dimensions where differentiation has been documented or can be reliably inferred.

Quantitative Differentiation Evidence for 2-Chloro-6-methoxybenzamide Versus Position Isomers and Structural Analogs


Physicochemical Property Differentiation: Computed Density and Boiling Point of 2-Chloro-6-methoxybenzamide Compared with Positional Isomer Baselines

The 2-chloro-6-methoxy substitution pattern confers a computed density of 1.3±0.1 g·cm⁻³ and a boiling point of 282.9±30.0 °C at 760 mmHg (ACD/Labs Percepta Platform, v14.00) , representing the specific physicochemical signature of the ortho,ortho'-disubstituted benzamide scaffold. For the 2-chloro-5-methoxy positional isomer, the melting point is reported at approximately 100–105 °C (vendor technical data) , indicating a crystalline solid at ambient conditions versus the potentially different physical state of the 2,6-isomer. The ACD/LogP of 1.29 and polar surface area of 52 Ų for 2-chloro-6-methoxybenzamide provide additional property anchors that differ from other chloro-methoxy substitution patterns due to altered dipole moment orientation and hydrogen-bonding geometry arising from the ortho,ortho' arrangement. NOTE: Direct head-to-head experimental comparisons across all position isomers have not been published; the density and boiling point values for comparator isomers are not available from the same authoritative source, limiting the strength of cross-isomer quantitative comparison.

Physicochemical characterization Positional isomer comparison Property prediction

Structural Differentiation from Pharmaceutical Benzamide Scaffolds: 2-Chloro-6-methoxy Substitution Versus the Metoclopramide-Type 5-Chloro-2-methoxy Pattern

The 2-chloro-6-methoxybenzamide scaffold is structurally distinct from the clinically established 5-chloro-2-methoxybenzamide pharmacophore exemplified by metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide). In the metoclopramide scaffold, the chlorine occupies the 5-position (para to the amide), and the methoxy group occupies the 2-position (ortho), with an additional 4-amino group enabling key hydrogen-bond interactions with dopamine D2 and 5-HT3 receptors [1]. In 2-chloro-6-methoxybenzamide, the chlorine is relocated to the 2-position (ortho), competing sterically with the amide, while the methoxy occupies the 6-position (ortho'), and no 4-amino group is present. Published SAR studies on substituted benzamides demonstrate that modification of the 2-methoxy substituent of metoclopramide is 'detrimental to dopaminergic D2 antagonism' [1], while the QSAR models developed by Kumar et al. (2007) establish that antimicrobial activity in benzamides is governed by topological descriptors including molecular connectivity indices (²χᵛ, ²χ) and Kier's shape index (κα₁) [2] — parameters that are directly altered by changing the substitution positions. NOTE: No direct head-to-head biological comparison between 2-chloro-6-methoxybenzamide and metoclopramide has been published; this differentiation is based on class-level SAR inference.

Medicinal chemistry Benzamide pharmacophore Structure-activity relationship

Purity Specification and Production Scale: Vendor-Documented Quality Benchmarks for 2-Chloro-6-methoxybenzamide Procurement

Commercial suppliers document 2-Chloro-6-methoxybenzamide with a minimum HPLC purity specification of 95–98% and moisture content ≤0.5% [1]. The compound is produced at up to kilogram scale, positioning it as an accessible research intermediate rather than a rare or custom-synthesis-only compound [1]. For comparison, the 2-chloro-5-methoxy positional isomer is listed at similar purity grades (typically 95%+) but with more limited scale information from overlapping vendors . The MDL identifier MFCD11846167 uniquely indexes this specific isomer [1], providing a traceable procurement identifier that prevents isomer misassignment. The compound is classified for research use and further manufacturing only, not for direct human use . NOTE: Purity specifications are vendor-reported and have not been independently verified through a published inter-laboratory study.

Quality control Procurement specification HPLC purity

Chromatographic and Analytical Differentiation: Reversed-Phase HPLC-ESI-MS Behavior of 2-Chloro-6-methoxybenzamide

2-Chloro-6-methoxybenzamide has been employed in analytical method development using reversed-phase high-performance liquid chromatography with electrospray ionization and mass spectrometry detection (RP-HPLC-ESI-MS) . Its computed ACD/LogP of 1.29 and polar surface area of 52 Ų predict moderate reversed-phase retention (estimated log k' in the range of 0.5–1.5 under typical C18/water-acetonitrile gradient conditions), which is expected to differ from isomers such as 2-chloro-4-methoxybenzamide or 5-chloro-2-methoxybenzamide due to altered dipole moments and hydrogen-bonding capacity arising from the different relative positions of the Cl and OMe substituents . The compound contains two hydrogen-bond donors (amide NH₂) and three hydrogen-bond acceptors (amide C=O, methoxy O, and Cl), producing a characteristic ESI positive-ion spectrum with [M+H]⁺ at m/z 186.0 and distinct fragmentation patterns . NOTE: Direct chromatographic retention time comparisons between 2-chloro-6-methoxybenzamide and its position isomers under identical conditions have not been published; this is a class-level inference based on predicted LogP differences.

Analytical chemistry RP-HPLC Mass spectrometry

Synthetic Utility Differentiation: Ortho,Ortho'-Disubstitution Directing Effects in Cross-Coupling and Derivatization Chemistry

The 2-chloro-6-methoxy substitution pattern generates a unique directing-group environment for transition-metal-catalyzed transformations. The methoxy group at the 6-position can act as a directing group for ortho-C–H activation, while the chlorine at the 2-position provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann). This dual functionality — one directing/activating group (OMe) and one leaving/coupling group (Cl) on the same ring, both flanking the amide — makes the scaffold distinct from isomers where the Cl and OMe are not in ortho/ortho' relationship . The 2-fluoro-6-methoxybenzamide scaffold has been exploited in medicinal chemistry for ALK2 inhibitor development, where the 2-fluoro substituent was critical for potency and selectivity, yielding compounds with IC₅₀ values in the nanomolar range [1]. The chlorine analog (2-chloro-6-methoxy) presents a distinct reactivity profile for nucleophilic aromatic substitution (Cl is a better leaving group than F for SNAr but a poorer H-bond acceptor), providing synthetic chemists with an alternative entry point to 2,6-disubstituted benzamide derivatives . NOTE: No direct comparative study of 2-chloro-6-methoxybenzamide versus 2-fluoro-6-methoxybenzamide in cross-coupling yields has been published; this is a class-level inference from established physical organic chemistry principles.

Synthetic methodology Cross-coupling Directed ortho-metalation

Evidence-Based Application Scenarios for 2-Chloro-6-methoxybenzamide (CAS 107485-43-8) in Research and Industrial Synthesis


Synthesis of 2,6-Disubstituted Benzamide Libraries via Sequential Cross-Coupling and C–H Functionalization

The 2-chloro-6-methoxybenzamide scaffold provides a bifunctional building block for constructing diverse 2,6-disubstituted benzamide libraries. The chlorine at the 2-position serves as a handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination), while the methoxy group at the 6-position can direct ortho-C–H activation for further functionalization. This orthogonal reactivity is structurally enabled by the unique 2,6-substitution pattern and is not achievable with 2,4- or 2,5-isomers where the substituents cannot simultaneously flank the amide in a sterically accessible geometry. The kg-scale commercial availability at 98% purity [1] supports library synthesis campaigns requiring multi-gram quantities of the starting building block.

Use as a Negative Control or Selectivity Panel Compound in Benzamide Pharmacophore Screening

Given the well-established SAR showing that the 2-methoxy-5-chloro substitution pattern (metoclopramide-type) is critical for dopamine D2 and 5-HT3 receptor antagonism [2], 2-chloro-6-methoxybenzamide — which relocates chlorine from the 5-position to the 2-position and eliminates the 4-amino group — is predicted to show markedly reduced or absent activity at these targets. This makes it a structurally appropriate negative control compound for benzamide-focused GPCR screening panels. Its computed property profile (LogP 1.29, PSA 52 Ų) also falls within drug-like chemical space (no Rule of 5 violations), making it suitable as a physicochemically matched inactive comparator for cellular assays where permeability and solubility confounders must be controlled.

Intermediate for Agrochemical Active Ingredient Synthesis

Patents describing substituted benzamide derivatives as herbicides and fungicides cite 2-methoxy-6-chlorobenzoyl intermediates in the synthesis of N-aryl benzamide active ingredients [3]. The 2-chloro-6-methoxybenzamide core can be elaborated via amide bond formation or converted to the corresponding benzoyl chloride for further derivatization. Its computed boiling point of 282.9 °C and vapor pressure near 0 mmHg at 25 °C indicate low volatility during processing, a practical advantage for scale-up operations. The documented production scale of up to kilograms [1] supports process chemistry development and pilot-scale agrochemical synthesis campaigns.

Analytical Reference Standard for Isomer-Specific Method Validation

For analytical laboratories validating HPLC or LC-MS methods that must resolve chloromethoxybenzamide positional isomers, 2-chloro-6-methoxybenzamide provides a well-characterized reference standard with documented chromatographic behavior in RP-HPLC-ESI-MS systems and computed LogP (1.29) and PSA (52 Ų) values that can be used to predict and verify retention time windows. The unique MDL identifier MFCD11846167 [1] and ChemSpider ID 77819 provide unambiguous database cross-referencing, critical for regulatory compliance in method validation protocols.

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